

Application Note: Tracing Itaconic Acid-13C1 Metabolism with NMR Spectroscopy

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Compound of Interest

Compound Name: *Itaconic Acid-13C1*

Cat. No.: *B1157151*

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Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in immunology and oncology.

Introduction: Itaconic acid is a key immunomodulatory metabolite produced by myeloid cells during inflammation.[1][2] It is synthesized from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1/ACOD1).[2][3] Itaconic acid exerts antimicrobial and anti-inflammatory effects, in part by inhibiting the enzyme succinate dehydrogenase (SDH).[3] Understanding how itaconic acid is taken up and metabolized by different cell types is crucial for developing novel therapeutics. Stable isotope tracing using ¹³C-labeled itaconic acid, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful platform to qualitatively and quantitatively track the metabolic fate of itaconic acid. NMR is non-destructive and allows for the precise identification of isotope incorporation into downstream metabolites, offering deep insights into metabolic pathways.[4][5]

Principle of the Method: This protocol utilizes **Itaconic Acid-13C1**, where one of the carboxyl carbons is replaced with the ¹³C stable isotope. When cells are cultured with this tracer, it is taken up and incorporated into various metabolic pathways. The ¹³C nucleus has a magnetic moment, which allows it to be detected by NMR. The incorporation of the ¹³C label can be monitored using several NMR techniques:

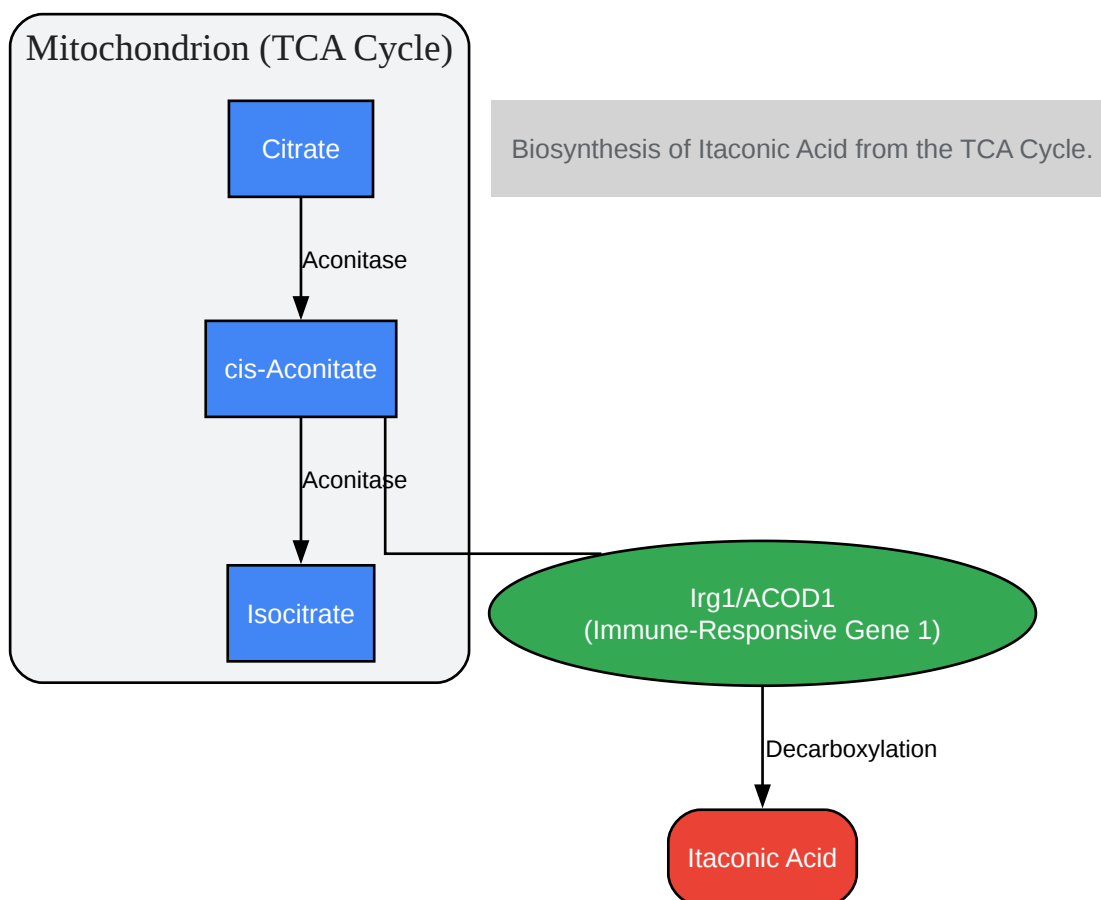
- **1D ¹H NMR:** This is a highly sensitive method. The presence of a ¹³C atom adjacent to a proton causes a splitting of the proton's signal (a "J-coupling"), resulting in satellite peaks on

either side of the main ^{12}C -H peak. The ratio of the integral of the satellite peaks to the central peak allows for the quantification of ^{13}C enrichment.[6]

- 1D ^{13}C NMR: This method directly detects the carbon backbone of metabolites. While less sensitive than ^1H NMR due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , it provides a much larger chemical shift range, reducing signal overlap.[7][8] Isotopic enrichment significantly enhances signal intensity.
- 2D Heteronuclear NMR (^1H - ^{13}C HSQC): Heteronuclear Single Quantum Coherence (HSQC) experiments correlate proton signals with their directly attached carbon atoms. This provides excellent spectral resolution, making it ideal for identifying and quantifying labeled metabolites in complex biological mixtures.[5][9][10]

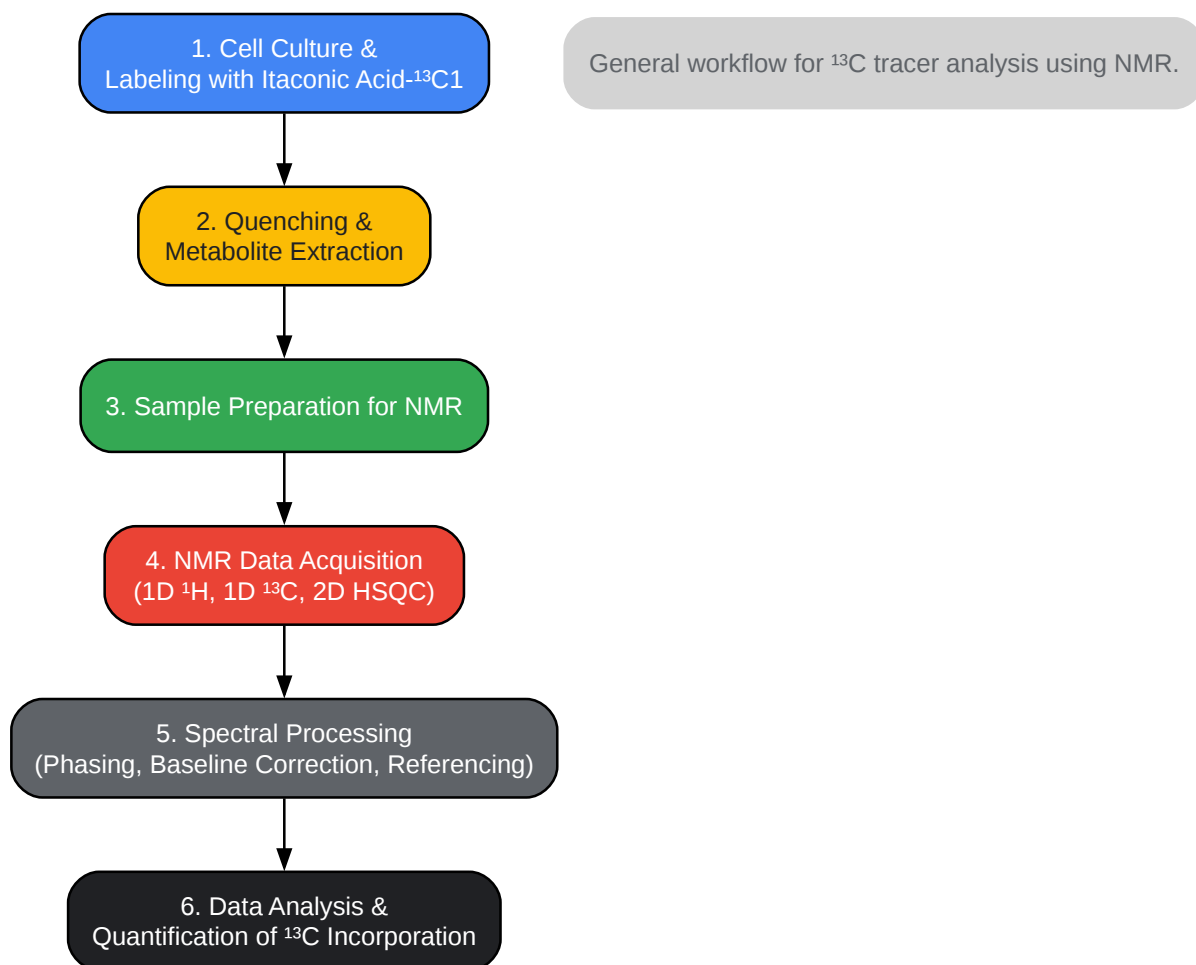
Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of itaconic acid and the general workflow for a ^{13}C tracer experiment using NMR.



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Figure 1: Biosynthesis of Itaconic Acid from the TCA Cycle.



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